Senktide
Overview
Description
- SENKTIDE is a tachykinin neuromedin K3 (NK3) receptor agonist.
- Its chemical structure is Suc-Asp-Phe-{Me-Phe}-Gly-Leu-Met-NH2 .
- The compound acts on NK3 receptors, which are part of the tachykinin receptor family.
- This compound has been studied for its effects on dopamine neurons and locomotor activity .
Mechanism of Action
Target of Action
Senktide is a potent, selective agonist of the Neurokinin 3 receptor (NK3R) . NK3R is a tachykinin receptor that plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis . It is widely distributed in different areas of the brain, including the frontal cortex, amygdala, medial septum, and hippocampus, and in other organs, such as the ovaries and uterus .
Mode of Action
This compound interacts with its target, NK3R, leading to its activation . The specific interactions between the N-terminus of this compound and the N-terminus and extracellular loops (ECL2 and ECL3) of NK3R lead to improved activation displayed by this compound compared to other agonists . The consensus C-termini of the three peptide agonists share a conserved binding mode to NK3R, while the divergent N-termini of the peptides confer the preferential binding of the agonist to NK3R .
Biochemical Pathways
This compound’s activation of NK3R affects several biochemical pathways. The endogenous peptide agonist neurokinin B (NKB) preferentially activates NK3R, while substance P (SP) binds preferentially to NK1R . This compound, an SP analogue, more potently activates NK3R than NKB and SP . This activation of NK3R by this compound influences the hypothalamic-pituitary-gonadal (HPG) axis .
Pharmacokinetics
Modifications to the n-terminal succinyl-asp substructure in this compound with oxalyl-glu, oxalyl-d-glu or oxalyl-l-2-aminoadipic acid (aad) increased receptor binding and nk3r activation . Among these modifications, the oxalyl-D-Glu substructure prevented neutral endopeptidase (NEP) 24.11-mediated degradation, thus providing a novel NK3R agonist peptide with favourable biological and stability properties .
Result of Action
This compound’s action results in various molecular and cellular effects. For instance, it has been found to block the aberrant RTN3 interactome, retarding memory decline and tau pathology in socially isolated Alzheimer’s disease mice . Moreover, application of this compound in vivo effectively restored DG circuit disorders in socially isolated AD mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, social isolation has been associated with an increased risk of dementia . In a study, it was found that 7 days of social isolation could trigger pattern separation impairments and presynaptic abnormalities of the mossy fibre-CA3 circuit in AD mice . This compound was able to effectively restore these disorders .
Biochemical Analysis
Biochemical Properties
Senktide plays a crucial role in biochemical reactions by interacting with the neurokinin 3 receptor. This interaction is highly specific, as this compound binds to NK3R with high affinity, leading to the activation of downstream signaling pathways. The primary biomolecules that this compound interacts with include the NK3R, G-proteins, and various intracellular signaling molecules. Upon binding to NK3R, this compound induces a conformational change in the receptor, which activates G-proteins and subsequently triggers a cascade of intracellular events .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) in the hypothalamus, thereby affecting reproductive functions . Additionally, this compound can activate the cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK) pathways, leading to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the neurokinin 3 receptor, which is a G-protein-coupled receptor (GPCR). Upon binding, this compound induces a conformational change in NK3R, facilitating the activation of G-proteins. This activation leads to the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the activation of transient receptor potential canonical (TRPC) channels . These changes result in increased neuronal excitability and the modulation of various intracellular signaling pathways, including the activation of CREB and ERK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is known to be stable under specific storage conditions, such as -20°C, and can maintain its activity for extended periods when stored properly . In in vitro studies, this compound has been shown to induce rapid and transient activation of signaling pathways, with effects typically observed within minutes of application . Long-term effects of this compound include sustained changes in gene expression and cellular function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance cognitive functions and improve memory in animal models of Alzheimer’s disease . At higher doses, this compound may induce adverse effects, such as hyperactivity and increased anxiety-like behaviors . The therapeutic window for this compound is narrow, and careful dose optimization is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the neurokinin 3 receptor. Upon binding to NK3R, this compound activates intracellular signaling cascades that influence metabolic processes. These pathways include the regulation of gonadotropin secretion and the modulation of neurotransmitter release . This compound’s effects on metabolic flux and metabolite levels are mediated through its impact on gene expression and enzyme activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In neuronal cells, this compound is rapidly internalized upon binding to NK3R and is distributed to various intracellular compartments . The distribution of this compound within tissues is influenced by its affinity for NK3R and the expression levels of the receptor in different cell types .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the neurokinin 3 receptor. Upon binding to NK3R, this compound is internalized and localized to specific intracellular compartments, such as endosomes and lysosomes . This localization is essential for its activity, as it allows this compound to modulate intracellular signaling pathways and exert its effects on cellular function .
Preparation Methods
- SENKTIDE can be synthesized using solid-phase peptide synthesis (SPPS).
- The specific synthetic route involves sequential addition of protected amino acids to a solid support.
- Reaction conditions include coupling reagents, deprotection steps, and purification methods.
- Industrial production methods may vary, but SPPS remains a common approach.
Chemical Reactions Analysis
- SENKTIDE undergoes peptide bond formation during synthesis.
- Common reactions include amide bond formation (between amino acids) and deprotection steps.
- Reagents like coupling agents (e.g., HBTU, HATU) and protecting groups (e.g., Fmoc, Boc) are used.
- Major products are the fully assembled peptide and any intermediates formed during synthesis.
Scientific Research Applications
- SENKTIDE’s applications span various fields:
Chemistry: Used as a tool to study NK3 receptor function.
Biology: Investigated for its effects on neuronal circuits and signaling pathways.
Medicine: Potential therapeutic applications, although further research is needed.
Industry: May find use in drug development or as a research reagent.
Comparison with Similar Compounds
- SENKTIDE’s uniqueness lies in its specificity for NK3 receptors.
- Similar compounds include other tachykinins (e.g., substance P, neurokinin A).
- this compound’s distinct pharmacological profile sets it apart.
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHYXLVEFVGOPM-QKUYTOGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55N7O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909926 | |
Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
842.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106128-89-6 | |
Record name | Senktide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106128896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Senktide and what is its primary target in the body?
A1: this compound is a synthetic peptide that acts as a selective agonist of the neurokinin 3 receptor (NK3R), a G protein-coupled receptor primarily found in the central nervous system and peripheral tissues like the gastrointestinal tract. [, , , ]
Q2: How does this compound interact with NK3R?
A2: this compound binds with high affinity to NK3R, mimicking the action of the endogenous ligand, Neurokinin B. [, ] This binding triggers a cascade of intracellular signaling events.
Q3: What are the downstream effects of this compound binding to NK3R?
A3: this compound binding to NK3R activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). [] These second messengers increase intracellular calcium levels, ultimately affecting neuronal excitability, neurotransmitter release, and smooth muscle contraction. [, , , ]
Q4: Does this compound interact with other neurokinin receptors?
A4: While this compound displays high selectivity for NK3R, studies suggest potential interactions with NK1R and NK2R at higher concentrations, particularly in certain tissue types. [, , ]
Q5: How does this compound affect dopamine levels in the brain?
A5: this compound administration has been shown to increase dopamine levels in specific brain regions like the nucleus accumbens shell, potentially via activation of NK3R on dopaminergic neurons or indirectly through interactions with other neuronal circuits. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound, also known as Succinyl-[Asp6, MePhe8]-Substance P (6-11), has the molecular formula C58H75N13O13 and a molecular weight of 1186.32 g/mol.
Q7: Is there spectroscopic data available for this compound?
A7: While the provided abstracts do not detail specific spectroscopic data, techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize peptides like this compound.
Q8: How does the structure of this compound relate to its activity?
A8: Specific structural modifications in this compound, such as the succinyl group at the N-terminus and the presence of MePhe8, contribute to its high affinity and selectivity for NK3R. [] Structure-activity relationship (SAR) studies help to delineate these essential structural features.
Q9: What is known about the stability of this compound?
A9: The stability of peptides like this compound can be affected by factors like temperature, pH, and enzymatic degradation. Specific studies on this compound's stability under various conditions were not detailed in the provided abstracts.
Q10: Are there specific formulation strategies to improve this compound's stability or delivery?
A10: Formulation strategies like encapsulation in liposomes or nanoparticles, as well as modifications to the peptide sequence, can potentially enhance this compound's stability, solubility, and bioavailability, particularly for central nervous system delivery. []
Q11: What are the primary pharmacological effects of this compound?
A11: this compound elicits a wide range of pharmacological effects primarily by activating NK3R. These effects include:
- Smooth Muscle Contraction: this compound induces contractions in various smooth muscle tissues, particularly in the gastrointestinal tract, contributing to its role in regulating gut motility. [, ]
- Neurotransmitter Release: this compound can modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine, influencing a variety of physiological processes. [, , , , ]
- Hormonal Regulation: this compound has been implicated in regulating the secretion of hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH), highlighting its potential role in reproductive function. [, , , , ]
- Behavioral Effects: Central administration of this compound can influence various behaviors in animal models, including anxiety-related behavior and locomotor activity. [, , ]
Q12: What are the potential therapeutic applications of this compound?
A12: While this compound is primarily a research tool, its pharmacological profile suggests potential therapeutic applications in areas like:
Q13: What types of in vitro and in vivo models are used to study this compound?
A13: Researchers utilize a variety of experimental models to investigate the effects of this compound, including:
- In Vitro Models:
- Cell Culture: Immortalized cell lines expressing NK3R, such as the CLU209 hypothalamic cell line, are valuable tools for studying cellular signaling and receptor trafficking. []
- Tissue Preparations: Isolated organ bath studies using tissues like the guinea pig ileum help to characterize this compound's effects on smooth muscle contraction and neurotransmission. [, , ]
- In Vivo Models:
- Rodent Models: Studies in rats and mice employing techniques like intracerebroventricular (ICV) injections, microdialysis, and behavioral assays are crucial for understanding this compound's central and peripheral effects. [, , , , , , ]
- Larger Animal Models: Studies in species like sheep and non-human primates provide valuable insights into the role of NKB/NK3R signaling in complex physiological processes, such as puberty onset and reproductive function. [, ]
Q14: What analytical methods are commonly used to study this compound?
A14: Various analytical techniques are employed to study this compound, including:
- Immunohistochemistry: This technique allows researchers to visualize the distribution of NK3R in tissues and assess changes in receptor localization following this compound treatment. [, ]
- Radioimmunoassay (RIA): RIA is a sensitive technique for quantifying hormone levels, like LH, in biological samples, enabling researchers to study the effects of this compound on hormonal secretion. [, , , ]
- In Vivo Microdialysis: This technique allows for the collection and analysis of neurotransmitters, such as dopamine, from specific brain regions in freely moving animals, providing insights into the neurochemical effects of this compound. [, ]
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